4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-[4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N7O/c1-13-10-16(25-17(24-13)28-6-8-29-9-7-28)27-4-2-26(3-5-27)15-11-14(18(19,20)21)22-12-23-15/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPBSFNISHURFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body
Mode of Action
Based on the structure of the compound, it can be inferred that it might interact with its targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group could potentially enhance the compound’s binding affinity to its targets.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including signal transduction pathways and metabolic pathways
Pharmacokinetics
The presence of the trifluoromethyl group and the piperazine ring in the compound could potentially influence its pharmacokinetic properties
Biological Activity
The compound 4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, along with relevant case studies and research findings.
- Molecular Formula : C19H24F3N7O
- Molecular Weight : 423.4354 g/mol
- CAS Number : 2742037-06-3
- SMILES Notation : Cc1cc(nc(n1)N1CCOCC1)N1CCN(CC1)c1nc(C)nc(c1)C(F)(F)F
Biological Activity Overview
Research has indicated that the compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer contexts. Below is a summary of key findings:
1. Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of morpholinopyrimidine derivatives, including compounds similar to our target compound. The results demonstrated that certain derivatives effectively inhibited the production of nitric oxide (NO) in LPS-stimulated macrophages at non-cytotoxic concentrations. Notably, these compounds also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .
| Compound | IC50 (µM) | Effect on iNOS Expression | Effect on COX-2 Expression |
|---|---|---|---|
| V4 | 5.0 | Decreased | Decreased |
| V8 | 3.5 | Decreased | Decreased |
2. Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer types. Morpholinopyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative with a similar scaffold was tested against several cancer cell lines and exhibited IC50 values in the low micromolar range .
3. Antimicrobial Activity
Preliminary studies have indicated that compounds related to our target structure possess antimicrobial properties. In vitro tests using agar diffusion methods demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) analysis suggested that modifications in the pyrimidine and piperazine moieties could enhance antimicrobial efficacy.
Case Study 1: Inflammation Models
In a controlled study using RAW 264.7 macrophages, compounds derived from morpholinopyrimidine scaffolds were subjected to LPS stimulation. The results indicated a significant reduction in pro-inflammatory cytokines, supporting their potential as therapeutic agents for inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Case Study 2: Cancer Cell Lines
A series of morpholine derivatives were synthesized and tested against various cancer cell lines, including breast and colon cancer. The results showed that specific modifications led to enhanced cytotoxicity, indicating a promising avenue for drug development targeting malignancies .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which may improve its bioavailability and efficacy against cancer cells. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation, such as protein kinases.
Neurological Applications
The piperazine moiety in the compound is known for its neuroactive properties. It has been investigated for potential use as an antidepressant or anxiolytic agent. The ability of this compound to cross the blood-brain barrier may enable it to interact with neurotransmitter systems effectively.
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The presence of multiple heterocycles can enhance interaction with bacterial membranes or enzymes, potentially leading to effective treatments for infections.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the efficacy of compounds related to this morpholine derivative. By modifying functional groups and analyzing their effects on biological activity, researchers aim to develop more potent analogs suitable for therapeutic use.
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry, particularly in creating functional materials with specific thermal and mechanical properties. Its ability to act as a cross-linking agent or modifier in polymer matrices can enhance material performance.
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound may be utilized in formulating advanced coatings and adhesives that require enhanced adhesion and durability under various environmental conditions.
Case Studies
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Preparation Methods
Solvent and Temperature Effects
-
Solvent Selection : Propyl carbinol and diethylene glycol monomethyl ether improve solubility of hydrophobic intermediates, reducing byproduct formation.
-
Temperature Control : Maintaining 120–160°C during ring-closure minimizes decomposition, while Ullmann couplings require precise thermal control (80–110°C) to prevent di-adduct formation.
Catalytic Systems
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Triethylamine (TEA) : Neutralizes HCl byproducts in nucleophilic substitutions, accelerating reaction kinetics.
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Copper Catalysts : Enable Ullmann couplings with 85–90% efficiency, critical for C–N bond formation between pyrimidine and piperazine.
Purification and Yield Enhancement
Oxalate Salt Formation
Treating the crude product with oxalic acid in IPA precipitates impurities, increasing purity from ~90% to >99%. The oxalate salt is then converted back to the freebase using ammonia, achieving a 75.3% recovery rate.
Vacuum Distillation and Charcoal Treatment
Vacuum distillation at 55–60°C under -0.95 MPa removes low-boiling-point contaminants, while activated charcoal adsorption in hot IPA eliminates colored impurities.
Comparative Analysis of Synthetic Routes
Route B offers the highest yield due to efficient cyclization and distillation, whereas Route A balances cost and purity for industrial scalability .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves coupling pyrimidine and morpholine derivatives via a piperazine linker. A common approach is to:
- Step 1 : React 6-(trifluoromethyl)pyrimidin-4-amine with a piperazine derivative under Buchwald-Hartwig amination conditions (e.g., Pd catalysis, ligand, base) to form the central core .
- Step 2 : Introduce the morpholine moiety via nucleophilic substitution or Mannich reaction (e.g., refluxing with morpholine and formaldehyde in ethanol) .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometry of morpholine (1:1.2 molar ratio) to improve yields .
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Pd(OAc)₂, Xantphos, K₂CO₃, toluene, 110°C | 65–72 | |
| 2 | Morpholine, formaldehyde, ethanol, reflux | 58–63 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : Use , , and -NMR to confirm substitution patterns, especially the trifluoromethyl group ( ~ -60 ppm in ) and morpholine protons ( 3.5–4.0 ppm) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds between morpholine oxygen and pyrimidine NH groups) to confirm stereochemistry .
- LC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~470) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of substituents for enhanced bioactivity?
Key SAR insights:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Morpholine Ring : Modulates solubility and hydrogen-bonding capacity; replacing it with piperidine reduces activity in kinase inhibition assays .
- Piperazine Linker : Flexibility impacts target binding; rigidifying the linker (e.g., with aryl groups) may improve selectivity .
Table 2 : Substituent Effects on Biological Activity
| Substituent Modification | Observed Effect | Reference |
|---|---|---|
| Trifluoromethyl → Methyl | Reduced potency (IC₅₀ ↑ 10-fold) | |
| Morpholine → Piperidine | Decreased solubility (LogP ↑ 0.5) |
Q. How can computational modeling predict binding modes with biological targets (e.g., kinases)?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The morpholine oxygen forms hydrogen bonds with backbone NH of Met793, while the trifluoromethyl group occupies hydrophobic pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
Q. What strategies resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?
- Control Experiments : Verify assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC) .
- Crystallographic Validation : Compare binding modes in different crystal forms (e.g., polymorphs with altered dihedral angles) to explain activity differences .
- Meta-Analysis : Aggregate data from orthogonal assays (e.g., SPR, cellular viability) to distinguish artifacts from true SAR trends .
Q. How can regioselective functionalization of the pyrimidine ring be achieved?
Q. What are the challenges in interpreting 19F^{19}\text{F}19F-NMR spectra for fluorinated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
